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Introduction
Funobactam is a next-generation beta-lactamase inhibitor designed to be co-administered with

a cephalosporin antibiotic, Cefotazidime-Plus. This combination therapy is highly effective

against a broad spectrum of Gram-negative bacteria, including those expressing extended-

spectrum beta-lactamases (ESBLs) and carbapenemases. The emergence of resistance to

new antimicrobial agents is a significant concern in clinical settings. Therefore, understanding

the mechanisms by which bacteria develop resistance to Funobactam is crucial for its long-

term efficacy and for the development of future antimicrobial strategies.

These application notes provide detailed protocols for the in vitro induction and characterization

of Funobactam resistance in bacterial isolates. The described methodologies will enable

researchers to select for resistant mutants, quantify changes in susceptibility, and investigate

the underlying genetic and molecular mechanisms of resistance.

Section 1: In Vitro Induction of Funobactam
Resistance
The development of resistance to Funobactam can be simulated in the laboratory using two

primary methods: serial passage and spontaneous mutant selection.

Protocol 1.1: Serial Passage Method for Resistance
Induction
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This method involves exposing a bacterial population to gradually increasing concentrations of

Funobactam/Cefotazidime-Plus over multiple days, selecting for mutants with incrementally

higher levels of resistance.

Experimental Workflow for Serial Passage
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Caption: Workflow for inducing resistance via serial passage.
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Materials:

Bacterial strain of interest (e.g., E. coli ATCC 25922)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Funobactam/Cefotazidime-Plus stock solution

Sterile 96-well plates or culture tubes

Spectrophotometer

Incubator (37°C)

Procedure:

Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of

Funobactam/Cefotazidime-Plus for the parental bacterial strain using the broth microdilution

method (see Protocol 2.1).

Preparation: Prepare a bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8

CFU/mL) and then dilute it to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.

Inoculation (Day 1): In a 96-well plate, prepare serial twofold dilutions of

Funobactam/Cefotazidime-Plus in CAMHB. Inoculate each well with the prepared bacterial

suspension. The concentrations should range from 0.125x to 8x the initial MIC.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Passage (Day 2): Identify the well with the highest concentration of the drug that shows

visible growth. This is the new MIC for that day.

Inoculum for Next Passage: Use the culture from the highest-concentration well with growth

to prepare the inoculum for the next round of serial passage. Dilute this culture 1:1000 in

fresh CAMHB.

Repeat: Repeat steps 3-6 for 15 to 30 days, or until a significant increase in MIC (e.g., ≥16-

fold) is observed.
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Isolation: After the final passage, streak the culture from the highest concentration well onto

nutrient agar to obtain isolated colonies. Select a single colony for further characterization.

Protocol 1.2: Spontaneous Mutant Selection
This method identifies rare, spontaneously occurring resistant mutants within a large bacterial

population by plating them on agar containing high concentrations of the drug.

Materials:

Bacterial strain of interest

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

Funobactam/Cefotazidime-Plus stock solution

Centrifuge and sterile tubes

Procedure:

Overnight Culture: Grow a large volume (e.g., 100 mL) of the bacterial strain in TSB

overnight at 37°C to reach a high cell density (~10^9 - 10^10 CFU/mL).

Cell Concentration: Concentrate the bacterial culture by centrifugation at 4,000 x g for 15

minutes. Resuspend the pellet in a small volume (e.g., 1-2 mL) of fresh TSB.

Plating: Prepare TSA plates containing Funobactam/Cefotazidime-Plus at concentrations of

4x, 8x, and 16x the baseline MIC of the parental strain.

Selection: Plate the concentrated bacterial suspension onto the drug-containing agar plates.

Also, plate serial dilutions of the culture onto drug-free TSA to determine the total viable cell

count.

Incubation: Incubate all plates at 37°C for 24-48 hours.

Mutant Frequency Calculation: Count the number of colonies that grow on the drug-

containing plates. The mutation frequency is calculated as the number of resistant colonies

divided by the total number of viable cells plated.
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Isolation and Confirmation: Pick individual colonies from the selection plates, purify them by

re-streaking on fresh selective agar, and confirm their resistant phenotype by re-determining

the MIC.

Section 2: Phenotypic Characterization of Resistant
Isolates
Once resistant isolates are obtained, their phenotype must be quantitatively characterized.

Protocol 2.1: Minimum Inhibitory Concentration (MIC)
Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism. This is the gold standard for measuring susceptibility.

Materials:

Parental and resistant bacterial isolates

CAMHB

Funobactam/Cefotazidime-Plus stock solution

Sterile 96-well microtiter plates

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard

and then dilute to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.

Drug Dilution: Prepare twofold serial dilutions of Funobactam/Cefotazidime-Plus in CAMHB

directly in the 96-well plate. The final volume in each well should be 100 µL.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a growth

control (no drug) and a sterility control (no bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading the MIC: The MIC is the lowest concentration of the drug that completely inhibits

visible growth, as observed by the naked eye.

Table 1: Hypothetical MIC Data for Parental and Resistant Strains

Strain
Funobactam/Cefotazidime-
Plus MIC (µg/mL)

Fold-Change in MIC

E. coli Parental 2 -

E. coli R1 (Serial Passage) 64 32x

E. coli R2 (Spontaneous

Mutant)
32 16x

K. pneumoniae Parental 4 -

K. pneumoniae R1 (Serial

Passage)
128 32x

Section 3: Genotypic and Mechanistic Analysis
Investigating the genetic basis of resistance is key to understanding how it emerges.

Protocol 3.1: Whole-Genome Sequencing (WGS) and
Analysis
WGS allows for a comprehensive comparison of the genomes of the parental and resistant

strains to identify mutations (SNPs, indels) or newly acquired genes responsible for resistance.

Procedure:

DNA Extraction: Extract high-quality genomic DNA from overnight cultures of both the

parental and resistant isolates using a commercial DNA extraction kit.

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-

throughput sequencing on a platform such as Illumina.

Bioinformatic Analysis:
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Align the sequencing reads of the resistant isolate to the parental strain's genome (or a

reference genome).

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

Perform de novo assembly to identify newly acquired genetic material, such as plasmids

carrying resistance genes.

Annotate identified mutations to determine their potential impact on protein function (e.g.,

missense, nonsense, frameshift mutations). Focus on genes known to be involved in

resistance, such as beta-lactamases, porins, and efflux pumps.

Protocol 3.2: Gene Expression Analysis (RT-qPCR)
This protocol measures the expression levels of specific genes, such as those encoding efflux

pumps or porins, which may be up- or down-regulated in resistant strains.
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Caption: Upregulation of efflux pumps as a resistance mechanism.

Materials:
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Parental and resistant bacterial isolates

RNA extraction kit

cDNA synthesis kit

qPCR master mix and primers for target genes (e.g., acrA, ompF) and a housekeeping gene

(e.g., rpoB).

Procedure:

RNA Extraction: Grow parental and resistant strains to mid-log phase. Extract total RNA

using a commercial kit, including a DNase treatment step to remove genomic DNA

contamination.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.

Real-Time qPCR: Perform qPCR using primers specific for the target genes (e.g., efflux

pump component acrA, porin ompF) and a stable housekeeping gene for normalization.

Data Analysis: Calculate the relative expression of the target genes in the resistant isolate

compared to the parental strain using the ΔΔCt method.

Table 2: Hypothetical RT-qPCR Data for Resistant Isolate E. coli R1

Gene Target Function
Relative Fold-Change in
Expression (vs. Parental)

acrA Efflux Pump Component 12.5

ompF Outer Membrane Porin 0.2

blaCTX-M-15 Beta-Lactamase 1.1

Interpretation: The data suggests that resistance in E. coli R1 is likely due to a combination of

increased efflux pump expression (pumping the drug out) and decreased outer membrane

permeability (reducing drug entry).
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To cite this document: BenchChem. [Application Notes and Protocols: Inducing and Studying
Funobactam Resistance In Vitro]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15363246#protocols-for-inducing-and-studying-
funobactam-resistance-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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